N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
Description
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is a synthetic small molecule characterized by an acetamide backbone linked to a 4,5-dichloroimidazole moiety and a 4-isopropylphenyl substituent.
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-9(2)10-3-5-11(6-4-10)18-12(20)7-19-8-17-13(15)14(19)16/h3-6,8-9H,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJCWXFNLCPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, a compound with the molecular formula C14H15Cl2N3O and a molecular weight of 312.19 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The compound features a complex structure characterized by the presence of an imidazole ring and an acetamide group. The specific arrangement of chlorine atoms and the isopropylphenyl moiety contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H15Cl2N3O |
| Molecular Weight | 312.19 g/mol |
| CAS Number | Not specified |
| Synonyms | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including mycobacteria.
Efficacy Against Mycobacteria
A study highlighted the compound's activity against non-tuberculous mycobacteria (NTM), specifically Mycobacterium abscessus. The minimum inhibitory concentration (MIC) was recorded at 0.05–1 µg/mL, indicating potent antimicrobial effects. Additionally, it showed no cytotoxicity against THP-1 cells, resulting in a selectivity index (SI) greater than 1910 for M. abscessus and related species .
The primary mechanism through which this compound exerts its effects is thought to be through inhibition of the MmpL3 transporter. This transporter plays a crucial role in the lipid biosynthesis pathway of mycobacteria, and its inhibition disrupts cell wall integrity, leading to bacterial cell death .
Study on Antimycobacterial Activity
In a recent study published in MDPI, researchers evaluated various compounds for their antitubercular activities and identified this compound as a promising candidate. The study involved both in vitro assays and in vivo models using mice infected with M. abscessus. The compound demonstrated good oral bioavailability and significant efficacy in reducing bacterial load in infected tissues .
Comparative Analysis with Other Compounds
A comparative analysis was performed with other known antimycobacterial agents. The results showed that while several compounds had varying degrees of activity, this compound maintained superior efficacy with lower MIC values .
Safety Profile
Preliminary assessments indicate that this compound has a favorable safety profile, with no significant toxicity observed in cell lines at therapeutic concentrations. Further toxicological studies are warranted to establish comprehensive safety data.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dichloroimidazole core and bulky 4-isopropylphenyl group. Key analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Impact on Lipophilicity : The 4-isopropylphenyl group in the target compound likely increases lipophilicity compared to sanazole’s 3-methoxypropyl or the cyclopropyl analog . This property could improve membrane permeability and bioavailability.
Electron-Withdrawing Groups : Sanazole’s 3-nitro-1,2,4-triazole moiety exhibits strong electron-withdrawing effects, correlating with its radiosensitizing efficacy (SER = 1.55) . In contrast, the target compound’s 4,5-dichloroimidazole may offer moderate electron withdrawal but greater stability due to chlorine’s lower reactivity compared to nitro groups.
Q & A
[Basic] What synthetic methodologies are recommended for the laboratory-scale preparation of N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Imidazole Core Formation : Cyclize glyoxal derivatives with ammonia and formaldehyde under acidic conditions (e.g., HCl) to form the 4,5-dichloroimidazole ring .
Acetamide Coupling : React the imidazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 4-isopropylphenylamine. Use solvents like DMF or THF and catalysts such as triethylamine to enhance reactivity .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
[Basic] Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR in deuterated DMSO to identify substituent environments (e.g., isopropyl protons at δ 1.2–1.4 ppm, imidazole carbons at δ 120–140 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 384.05) .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX-97 software to refine single-crystal data collected at 100 K .
[Basic] What in vitro biological screening protocols are suitable for initial activity assessment?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculation after 48-hour exposure .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays, using ATP-competitive controls .
[Advanced] How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
- Catalyst Screening : Compare ammonium acetate vs. ZnCl for imidazole cyclization efficiency (e.g., 70% vs. 85% yield) .
- Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to enhance acetamide coupling kinetics .
- Design of Experiments (DoE) : Apply response surface methodology to model temperature (60–100°C) and pH (4–7) effects on yield .
[Advanced] How should researchers address discrepancies in reported biological activity across structural analogs?
Methodological Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., isopropyl vs. cyclopropyl groups) and correlate with activity trends using ANOVA .
- Standardized Assay Protocols : Align experimental conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify outliers and validate trends statistically .
[Advanced] What computational strategies can elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17), focusing on hydrogen bonds with imidazole and acetamide moieties .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS to assess stability (RMSD <2 Å over 100 ns) .
- QSAR Modeling : Train models with MOE descriptors (e.g., logP, polar surface area) to predict activity against related targets .
[Advanced] What experimental approaches determine binding kinetics and thermodynamics with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., CYP450) on a CM5 chip and measure association/dissociation rates (k, k) .
- Isothermal Titration Calorimetry (ITC) : Titrate the compound into a protein solution to calculate ΔH and ΔS of binding .
- Enzyme Kinetics : Perform Michaelis-Menten analysis with varied substrate concentrations to identify competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
